molecular formula C14H22O B14222600 4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one CAS No. 557785-28-1

4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one

Katalognummer: B14222600
CAS-Nummer: 557785-28-1
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: QCQNUOAAPSKWRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7,7-Trimethyl-1-methylidenespiro[45]decan-2-one is a chemical compound with the molecular formula C14H22O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives and specific catalysts to facilitate the formation of the spiro structure. The reaction conditions often include elevated temperatures and the use of solvents to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of products depending on the substituents involved .

Wissenschaftliche Forschungsanwendungen

4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7,7-Trimethyl-1-methylidenespiro[4Its unique structure allows it to participate in various chemical reactions and interact with biological molecules in specific ways .

Eigenschaften

CAS-Nummer

557785-28-1

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

1,9,9-trimethyl-4-methylidenespiro[4.5]decan-3-one

InChI

InChI=1S/C14H22O/c1-10-8-12(15)11(2)14(10)7-5-6-13(3,4)9-14/h10H,2,5-9H2,1,3-4H3

InChI-Schlüssel

QCQNUOAAPSKWRD-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)C(=C)C12CCCC(C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.